N-Dansylmethionyl-leucyl-phenylalanine
Description
N-Dansylmethionyl-leucyl-phenylalanine (CAS: 146935-91-3) is a synthetic tripeptide derivative featuring a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group conjugated to the N-terminus of the methionyl residue. Its molecular formula is C₃₂H₄₂N₄O₆S₂, with a molecular weight of 642.83 g/mol . The dansyl moiety confers fluorescent properties, making the compound valuable in biochemical assays for tracking peptide interactions, enzymatic activity, or cellular localization. The tripeptide backbone comprises methionine (hydrophobic/sulfur-containing), leucine (aliphatic), and phenylalanine (aromatic), contributing to its amphipathic character. Predicted physicochemical properties include a density of 1.261 g/cm³ and a pKa of 3.50, suggesting moderate solubility in aqueous buffers under acidic conditions .
Properties
CAS No. |
146935-91-3 |
|---|---|
Molecular Formula |
C32H42N4O6S2 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H42N4O6S2/c1-21(2)19-26(31(38)34-27(32(39)40)20-22-11-7-6-8-12-22)33-30(37)25(17-18-43-5)35-44(41,42)29-16-10-13-23-24(29)14-9-15-28(23)36(3)4/h6-16,21,25-27,35H,17-20H2,1-5H3,(H,33,37)(H,34,38)(H,39,40)/t25-,26-,27-/m0/s1 |
InChI Key |
RJWJQOGVZFUJSF-QKDODKLFSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
sequence |
MLF |
Synonyms |
dansMLP N-dansyl-Met-Leu-Phe N-dansylMet-Leu-Phe N-dansylmethionyl-leucyl-phenylalanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Comparative Data
Structural and Functional Differences
Fluorescence vs. Non-Fluorescent Analogs: The dansyl group in this compound enables real-time tracking in fluorescence microscopy or Förster resonance energy transfer (FRET) assays, a feature absent in non-dansylated peptides like CAS 116786-35-7 . N,N'-Diacetyl-1,4-phenylenediamine lacks peptide bonds and fluorescence, limiting its utility to non-biological applications (e.g., industrial synthesis) .
Biological Activity :
- Benzathine benzylpenicillin acts as an antibiotic by inhibiting bacterial cell wall synthesis, a mechanism irrelevant to this compound, which serves as a research tool .
Physicochemical Contrasts
- Stability : The sulfur-containing methionine residue in this compound may confer susceptibility to oxidation, unlike the stable aromatic core of N,N'-Diacetyl-1,4-phenylenediamine .
Research Implications and Limitations
The provided evidence highlights the unique role of this compound in fluorescence-driven studies but lacks direct comparative data with structurally similar dansylated peptides. Further research is needed to explore:
- Pharmacokinetic Behavior : How the dansyl group affects cellular uptake compared to unmodified tripeptides.
- Enzymatic Stability : Susceptibility to proteolysis relative to larger peptides (e.g., CAS 116786-35-7) .
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